11-{2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
This compound features a chromen-4-one core substituted at the 7-position with an ethyloxy linker connected to a 7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one moiety. The chromen ring (a benzopyran derivative) is modified with a 2-methyl, 4-oxo, and 3-phenyl group, while the tricyclic system contains two nitrogen atoms and fused rings with specific stereochemistry.
Properties
IUPAC Name |
11-[2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4/c1-19-28(21-6-3-2-4-7-21)29(33)24-11-10-23(15-26(24)35-19)34-13-12-30-16-20-14-22(18-30)25-8-5-9-27(32)31(25)17-20/h2-11,15,20,22H,12-14,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMSVZQXQZQTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CC4CC(C3)C5=CC=CC(=O)N5C4)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps:
Formation of the Chromen Derivative: The initial step involves the synthesis of the chromen derivative, 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-{2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 11-{2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
The compound’s tricyclic and chromen-based framework aligns it with several classes of bioactive molecules. Key comparisons include:
Key Observations :
- The target compound’s chromen-ethyloxy linkage distinguishes it from simpler benzopyrans (e.g., ’s furo-benzopyran) and may enhance solubility or membrane permeability .
- Its diazatricyclo system shares similarities with ’s tetracyclic aza/dithia compounds, which are often associated with enzyme inhibition due to heteroatom-rich scaffolds .
Functional Group and Pathway Analysis
Using the KEGG/LIGAND database clustering method (), the target compound would likely group with chromen derivatives (e.g., flavonoids, coumarins) due to its benzopyran core. However, its diazatricyclo moiety may align it with alkaloid-like clusters involved in secondary metabolite pathways . In contrast, ’s compound clusters with furo-benzopyrans, which are linked to oxidative stress responses in plants .
Research Findings and Implications
Structural Uniqueness and Hypothesized Bioactivity
- Chromen Core : The 4-oxo and 3-phenyl groups may confer antioxidant or pro-oxidant activity , similar to ferroptosis-inducing compounds (), though direct evidence is lacking .
- Diazatricyclo System : The nitrogen-rich tricyclic structure could mimic cofactors (e.g., NADH) or inhibit metalloenzymes, a trait observed in related azaheterocycles .
- Ethyloxy Linker : This flexible moiety may enhance target engagement by allowing conformational adaptability, as seen in synthetic drug candidates .
Biological Activity
The compound 11-{2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one exhibits significant biological activity that has garnered attention in various fields of research, particularly in cancer therapy and pharmacology. This article reviews the biological properties of this compound, supported by recent studies and findings.
Chemical Structure and Properties
The compound belongs to the class of chromenes and diazatricyclo compounds , characterized by a complex molecular structure that contributes to its biological effects. Its molecular formula is , with a molecular weight of approximately 309.321 g/mol. The structural features include:
- Chromene moiety: Imparts antioxidant properties.
- Diazatricyclo framework: May enhance interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds within the chromene class. For instance, a derivative compound (DK4023) demonstrated the ability to inhibit tumor necrosis factor-alpha (TNFα)-induced motility in MDA-MB-231 breast cancer cells. This inhibition was linked to the downregulation of matrix metalloproteinase (MMP) expressions, specifically MMP2 and MMP9, which are critical for cancer cell invasion and metastasis .
Table 1: Summary of Antitumor Effects
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| DK4023 | MDA-MB-231 | 25 | Inhibition of TNFα-induced motility and MMP expression |
| 11-{...} | TBD | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. For example, a related coumarin compound showed an IC50 value of 8.10 μM against Jurkat T cells, illustrating potent cytotoxicity . Such findings suggest that the structural components of these compounds may facilitate targeted cytotoxic effects.
The biological activity is primarily attributed to several mechanisms:
- Inhibition of Inflammatory Pathways: The compound potentially disrupts TNFα signaling pathways, which are often overactive in cancerous tissues.
- Matrix Metalloproteinase Modulation: By inhibiting MMP expressions, the compound may reduce cell migration and invasion capabilities.
- Induction of Apoptosis: Similar compounds have been reported to induce apoptosis in cancer cells through various signaling pathways.
Case Studies and Research Findings
Several case studies have been conducted to explore the efficacy of chromene derivatives:
- Study on DK4023 : This study demonstrated significant inhibition of TNFα-induced effects in breast cancer cell lines, suggesting potential for therapeutic application .
- Cytotoxicity Assessment : A comparative study involving various coumarin derivatives indicated that modifications in the chromene structure could enhance cytotoxic properties against specific cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
